molecular formula C16H24ClNO2 B3343252 2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide CAS No. 51218-54-3

2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide

Cat. No.: B3343252
CAS No.: 51218-54-3
M. Wt: 297.82 g/mol
InChI Key: NXFSZAARYUBOBT-UHFFFAOYSA-N
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Description

2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide (CAS 51218-54-3), with the molecular formula C16H24ClNO2 and a molecular weight of 297.82 g/mol, is a chloroacetanilide compound of significant interest in agricultural chemistry research . This substance is a close structural analog of the widely used herbicide Metolachlor, which is known to control grasses and broadleaf weeds in crops like corn and soybean . Its mechanism of action, shared with related chloroacetanilides, involves the inhibition of key enzymes in the gibberellin pathway, specifically elongases and geranylgeranyl pyrophosphate (GGPP) cyclases, which disrupts plant cell development and growth . Researchers value this compound for structure-activity relationship (SAR) studies, exploration of stereoisomer effects, and the development of novel herbicidal agents. The compound features a restricted rotation about the aryl-N bond due to the 2,6-disubstituted aniline, leading to atropisomerism, which can influence its biological activity . This product is intended for research and development use in a controlled laboratory environment only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2/c1-5-13-8-7-9-14(6-2)16(13)18(15(19)10-17)12(3)11-20-4/h7-9,12H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFSZAARYUBOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(C(C)COC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562315
Record name 2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51218-54-3
Record name 2-Chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diethylphenylamine, 2-chloropropionyl chloride, and 1-methoxypropan-2-ol.

    Formation of Intermediate: The first step involves the reaction of 2,6-diethylphenylamine with 2-chloropropionyl chloride in the presence of a base like triethylamine to form an intermediate.

    Final Product Formation: The intermediate is then reacted with 1-methoxypropan-2-ol under suitable conditions, such as refluxing in an organic solvent like dichloromethane, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the chloro group or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or amines.

Scientific Research Applications

Agricultural Applications

Herbicide Development
One of the primary applications of 2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide is its use as a herbicide. It has been investigated for its effectiveness against various weed species in agricultural settings. The compound's structure suggests potential herbicidal activity due to its ability to inhibit specific biochemical pathways in plants.

Case Study: Efficacy in Weed Control
In studies conducted by agricultural scientists, this compound was tested against common weeds such as Amaranthus and Echinochloa. Results indicated that at certain concentrations, it significantly reduced weed biomass compared to untreated controls. This efficacy can be attributed to its mode of action, which involves disrupting plant growth processes.

Pharmacological Research

Potential Therapeutic Uses
Beyond agricultural applications, there is ongoing research into the pharmacological properties of this compound. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for further exploration in drug development.

Case Study: Anti-inflammatory Activity
A recent study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in rodent models. The results showed a significant reduction in inflammatory markers when administered at specific dosages. This finding opens avenues for developing new therapeutic agents targeting inflammatory diseases.

Environmental Impact Studies

Given its use as a herbicide, researchers have also focused on the environmental impact of this compound. Studies have been conducted to assess its degradation in soil and water systems to understand its persistence and potential effects on non-target organisms.

Findings on Environmental Persistence
Research indicates that while the compound is effective as a herbicide, it exhibits moderate persistence in soil environments, raising concerns about potential accumulation and effects on soil microbiota. Ongoing studies aim to develop guidelines for safe application practices to mitigate environmental risks.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membranes, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural Implications:

  • Side Chain : The 1-methoxypropan-2-yl group (shared with metolachlor) introduces a branched methoxy moiety, likely increasing water solubility compared to alachlor’s methoxymethyl group .

Physicochemical and Environmental Behavior

Key Parameters:

Log P (Octanol-Water Partition Coefficient): The target compound’s predicted log P (~3.5) places it between alachlor (3.09) and metolachlor (3.40), suggesting moderate hydrophobicity.

Water Solubility :

  • Branched side chains (e.g., 1-methoxypropan-2-yl) generally enhance solubility compared to linear chains (e.g., methoxymethyl in alachlor). This may increase groundwater contamination risk relative to alachlor .

Degradation Pathways :

  • Chloroacetanilides undergo hydrolytic and microbial degradation. The 1-methoxypropan-2-yl group may favor hydroxylation or demethylation, yielding transformation products (TPs) like 2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide .

Efficacy and Toxicity

Herbicidal Activity:

  • Chloroacetanilides inhibit very-long-chain fatty acid (VLCFA) synthesis in plants. The 2,6-diethylphenyl group enhances binding to target enzymes, while the side chain modulates uptake and translocation .
  • Compared to alachlor, the target compound’s branched side chain may improve rainfastness and residual activity in soils .

Toxicological Profile:

  • Alachlor and metolachlor are classified as probable human carcinogens (Group B2 by EPA) due to metabolites like ethanesulfonic acids .

Environmental and Regulatory Considerations

  • Leaching Potential: The target compound’s solubility and moderate log P suggest leaching risks comparable to metolachlor, necessitating monitoring in surface and groundwater .
  • Regulatory Status : Alachlor is banned in the EU under the Rotterdam Convention due to toxicity . The target compound’s regulatory status remains undefined but warrants scrutiny given structural parallels.

Biological Activity

2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide, commonly known as a chloroacetamide herbicide, is primarily utilized in agricultural practices for its effectiveness in controlling a wide range of weeds. This compound is structurally related to other herbicides such as alachlor and metolachlor, sharing similar mechanisms of action and biological activities. This article delves into the biological activity of this compound, focusing on its efficacy, environmental impact, and metabolic pathways.

  • Molecular Formula : C16H24ClNO2
  • Molecular Weight : 303.83 g/mol
  • LogP : 3.4181
  • PSA (Polar Surface Area) : 29.54 Ų

The primary mechanism through which this compound exerts its herbicidal effects is by inhibiting the biosynthesis of very long-chain fatty acids in plants. This inhibition disrupts cellular integrity and impedes the early developmental stages of susceptible weed species, making it effective against both grasses and broadleaf weeds in crops such as corn and soybean .

Biological Activity and Efficacy

The biological activity of this compound has been assessed through various studies that measure its toxicity to aquatic organisms and its effectiveness as a herbicide.

Toxicity Studies

Table 1 summarizes the effective concentrations (EC50) for various species exposed to this herbicide:

Species EC50 (µg/L) Reference
Green algae (P. subcapitata)44Fairchild et al., 1997
Crustacean (D. magna)75Battaglin et al., 2002
Bioluminescent bacteria (V. fischeri)150Kock et al., 2010

These values indicate that green algae are particularly sensitive to the compound, with lower EC50 values compared to other tested organisms.

Environmental Impact

The environmental persistence of chloroacetamides, including this compound, has raised concerns regarding their degradation products. Studies have shown that upon UV treatment, degradation products can exhibit higher toxicity than the parent compound itself . For instance, the degradation products of metolachlor were found to be nearly twice as toxic to algae compared to the original compound .

Case Studies

  • Microbial Degradation : A study investigating the microbial degradation of alachlor revealed that certain microbial strains could metabolize the herbicide effectively. The degradation rates varied significantly among different strains, with some achieving over 80% degradation within 35 days .
  • Soil Dissipation Studies : Research on soil dissipation kinetics indicated that the presence of other agrochemicals can significantly affect the half-life of chloroacetamides in soil environments. For instance, metolachlor's half-life was observed to be extended in soils treated with chlorothalonil compared to untreated controls .

Q & A

What are the key synthetic pathways and characterization methods for 2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide?

Basic Research Focus
The synthesis typically involves the reaction of 2,6-diethylaniline with chloroacetyl chloride, followed by substitution with 1-methoxypropan-2-ol. Structural confirmation relies on NMR (¹H/¹³C), FTIR , and mass spectrometry . For example, the IUPAC name and CAS registry number (51218-40-7) are critical for unambiguous identification . Chromatographic methods (e.g., reverse-phase HPLC with Newcrom R1 columns) are used to validate purity, with logP values (~3.37) indicating hydrophobicity .

How does metolachlor induce phytoalexin production in plants, and what experimental models are used to study this mechanism?

Basic Research Focus
Metolachlor and structurally related chloroacetamides (e.g., pretilachlor) trigger phytoalexin biosynthesis in rice (Oryza sativa), analogous to jasmonic acid pathways. Experimental designs involve:

  • Hydroponic exposure assays with controlled herbicide concentrations (e.g., 10–100 µM) .
  • LC-MS/MS quantification of phytoalexins (e.g., momilactones) in leaf tissues .
  • Comparative studies with coronatine or methyl jasmonate to validate signaling pathway overlap .

What methodologies are employed to assess metolachlor’s environmental persistence and ecotoxicity in aquatic systems?

Advanced Research Focus
Metolachlor’s environmental fate is studied using:

  • Solid-phase extraction (SPE) coupled with GC-MS or HPLC-UV for detecting residues in groundwater, with detection frequencies up to 11.7% in U.S. water systems .
  • Sorption isotherm models (e.g., Freundlich) to evaluate soil-water partitioning using C18 extraction disks .
  • Microcosm experiments to track degradation products (e.g., ethanesulfonic acid metabolites) and their ecotoxicity via Daphnia magna bioassays .

How can contradictory data on metolachlor’s degradation pathways be resolved in analytical studies?

Advanced Research Focus
Discrepancies in metabolite identification often arise from:

  • Matrix effects in LC-MS analysis, addressed using isotope-labeled internal standards (e.g., ¹³C-metolachlor) .
  • Photodegradation variability due to UV light intensity differences; controlled solar simulator systems improve reproducibility .
  • Statistical validation (e.g., principal component analysis) of high-resolution mass spectrometry data to distinguish abiotic vs. biotic degradation products .

What structural features of chloroacetamides influence their herbicidal activity and plant selectivity?

Advanced Research Focus
Structure-activity relationships (SAR) are explored through:

  • Comparative molecular field analysis (CoMFA) of analogs (e.g., alachlor vs. metolachlor) to optimize the methoxypropan-2-yl group for enhanced root uptake .
  • Crystallography studies of acetamide-plant enzyme complexes (e.g., acetolactate synthase) to identify binding motifs .
  • Isotopic labeling (e.g., ¹⁴C-chloroacetamide) to trace metabolic activation in resistant vs. susceptible plant varieties .

What advanced analytical techniques are recommended for quantifying trace metolachlor residues in complex matrices?

Advanced Research Focus
For low-concentration detection (<1 ppb):

  • Online SPE-LC-QTOF/MS achieves limits of detection (LOD) of 0.01 µg/L in groundwater .
  • Immunoaffinity chromatography with monoclonal antibodies specific to metolachlor reduces matrix interference in soil extracts .
  • Chiral separation methods (e.g., chiral HPLC columns) resolve enantiomers (R- and S-metolachlor) to study stereoselective degradation .

How do regulatory guidelines influence the design of ecotoxicological studies for metolachlor?

Advanced Research Focus
Compliance with EPA and OECD protocols requires:

  • Tiered testing frameworks : Acute toxicity (48-hr Daphnia EC₅₀) followed by chronic studies (21-day algal growth inhibition) .
  • Drift reduction strategies in field trials to align with the Endangered Species Act, using computational spray drift models (e.g., AgDRIFT®) .
  • Data harmonization across international agencies (e.g., EFSA vs. EPA) for global risk assessments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide
Reactant of Route 2
2-chloro-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.